4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide
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Overview
Description
4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide is a complex organic compound with the molecular formula C22H28N2O6S . This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide involves multiple steps. The initial step typically includes the sulfonation of toluene to produce 4-methylbenzenesulfonic acid . This is followed by the acylation of the sulfonic acid with N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and acylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols .
Scientific Research Applications
4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also affects various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: Similar in structure but lacks the morpholinyl and acetamide groups.
Benzenesulfonic acid: A simpler analog without the methyl and morpholinyl groups.
Uniqueness
4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler analogs. Its combination of sulfonic acid, morpholinyl, and acetamide groups makes it a versatile compound for various applications .
Properties
CAS No. |
73257-91-7 |
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Molecular Formula |
C22H28N2O6S |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C15H20N2O3.C7H8O3S/c1-12(18)16-14(11-17-7-9-20-10-8-17)15(19)13-5-3-2-4-6-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,14H,7-11H2,1H3,(H,16,18);2-5H,1H3,(H,8,9,10) |
InChI Key |
DCQKYHLXWYICSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)NC(CN1CCOCC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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